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Compound of Interest

Compound Name: Gadgvgksal

Cat. No.: B12407312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the KRAS G12D

neoantigen, represented by the 10-mer peptide Gadgvgksal, with other significant KRAS-

derived neoantigens. The comparative analysis is supported by experimental data on their

binding affinities to Human Leukocyte Antigen (HLA) molecules and their subsequent T-cell

responses. Detailed experimental protocols and visualizations of key pathways are included to

facilitate a comprehensive understanding for researchers in cancer immunology and

immunotherapy.

Quantitative Data Summary
The immunogenicity of a neoantigen is critically dependent on its binding affinity and the

stability of the resulting peptide-HLA (pHLA) complex. These factors determine the efficacy of

T-cell recognition and subsequent anti-tumor immune responses. The following tables

summarize key quantitative data for the Gadgvgksal (KRAS G12D) neoantigen and its G12V

counterpart.

Table 1: Peptide-HLA Binding Affinities of KRAS Neoantigens
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Neoantigen
Peptide

Sequence
KRAS
Mutation

HLA Allele
Binding
Affinity
(KD)

Measureme
nt Method

Gadgvgksal
GADGVGKS

AL
G12D HLA-C08:02 6.7 µM[1] Not Specified

GADGVGKS

A

GADGVGKS

A
G12D HLA-C08:02 16-835 nM[2]

Surface

Plasmon

Resonance

(SPR)

VVVGAVGV

GK

VVVGAVGV

GK
G12V HLA-A03:01 0.11 µM[3]

Surface

Plasmon

Resonance

(SPR)

VVVGAVGV

GK

VVVGAVGV

GK
G12V HLA-A03:01 42.3 nM[4]

Surface

Plasmon

Resonance

(SPR)

VVVGAVGV

GK

VVVGAVGV

GK
G12V HLA-A*03:01 23 µM[5]

Surface

Plasmon

Resonance

(SPR)

Table 2: Stability of KRAS Neoantigen-HLA Complexes

Neoantigen
Peptide

Sequence
KRAS
Mutation

HLA Allele
Melting
Temperature
(Tm)

GADGVGKSA GADGVGKSA G12D HLA-C08:02 51 ± 1.3 °C

Gadgvgksal GADGVGKSAL G12D HLA-C08:02 45 ± 1.8 °C

VVVGAVGVGK VVVGAVGVGK G12V HLA-A*03:01
Slightly higher

than wild-type
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Note: The wild-type KRAS peptides corresponding to these sequences fail to form stable

complexes with the specified HLA alleles, highlighting the mutation's critical role in neoantigen

presentation.

Structural Insights
Crystal structures of the KRAS G12D 9-mer (GADGVGKSA) and 10-mer (GADGVGKSAL)

peptides in complex with HLA-C08:02 reveal that the mutated aspartic acid at position 3 (p3)
forms a crucial salt bridge with Arg156 on the HLA molecule. This interaction serves as a
critical anchor, explaining why the mutant peptides stabilize HLA-C08:02 whereas the wild-type

peptides with glycine at p3 do not.

Similarly, structural analysis of the KRAS G12V peptide (VVVGAVGVGK) bound to HLA-

A*03:01 shows that the valine substitution induces a conformational change in the peptide,

which is recognized by specific T-cell receptors (TCRs).

Experimental Protocols
Fluorescence Polarization-Based Peptide-HLA Binding
Assay
This assay is a high-throughput method to determine the binding affinity of a peptide to a

specific HLA molecule in a competitive setting.

Principle: A fluorescently labeled probe peptide with known high affinity for the HLA molecule is

used. The unlabeled test peptide (e.g., Gadgvgksal) competes with the probe peptide for

binding to the HLA molecule. The degree of polarization of the emitted light from the fluorescent

probe is proportional to its bound state. A decrease in polarization indicates displacement of the

probe by the test peptide, allowing for the calculation of the IC50 value (the concentration of

test peptide required to inhibit 50% of the probe binding).

Methodology:

Reagents and Preparation:

Purified, soluble recombinant HLA molecules (e.g., HLA-C*08:02).
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Fluorescently labeled high-affinity probe peptide for the specific HLA allele.

Unlabeled competitor peptides (Gadgvgksal, other neoantigens, and controls) serially

diluted.

Assay buffer (e.g., PBS with 0.05% Tween 20).

Assay Setup:

In a 96-well or 384-well black plate, add a constant concentration of the HLA molecule and

the fluorescently labeled probe peptide to each well.

Add serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no

competitor (maximum binding) and wells with no HLA (minimum binding).

Incubation:

Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium

(typically 24-72 hours), protected from light.

Measurement:

Measure the fluorescence polarization of each well using a plate reader equipped with the

appropriate filters.

Data Analysis:

Calculate the percentage of inhibition for each concentration of the competitor peptide.

Plot the percentage of inhibition against the logarithm of the competitor peptide

concentration and fit the data to a sigmoidal dose-response curve to determine the IC50

value.

Chromium-51 Release Cytotoxicity Assay
This assay is a classic method to measure the ability of cytotoxic T lymphocytes (CTLs) to lyse

target cells presenting a specific neoantigen.
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Principle: Target cells (e.g., a cell line expressing a specific HLA allele) are loaded with

radioactive Chromium-51 (⁵¹Cr). When these target cells are lysed by CTLs, the ⁵¹Cr is

released into the supernatant. The amount of radioactivity in the supernatant is proportional to

the number of lysed cells.

Methodology:

Target Cell Preparation:

Incubate target cells (e.g., T2 cells pulsed with Gadgvgksal peptide) with ⁵¹Cr (sodium

chromate) for 1-2 hours at 37°C to allow for uptake of the radioisotope.

Wash the labeled target cells multiple times to remove excess unincorporated ⁵¹Cr.

Effector Cell Preparation:

Prepare effector CTLs (e.g., a clone specific for the Gadgvgksal/HLA-C*08:02 complex)

at various concentrations to achieve different effector-to-target (E:T) ratios.

Co-incubation:

In a 96-well V-bottom plate, co-culture the labeled target cells with the effector CTLs at

various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).

Include control wells for spontaneous release (target cells with media only) and maximum

release (target cells with a detergent like Triton X-100).

Incubation:

Incubate the plate for 4-6 hours at 37°C.

Measurement:

Centrifuge the plate to pellet the cells.

Carefully collect the supernatant from each well.
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Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma

counter.

Data Analysis:

Calculate the percentage of specific lysis using the following formula: % Specific Lysis =

[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)] x 100

Visualizations
Signaling Pathway for T-Cell Recognition of
Neoantigens
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T-Cell Recognition of a KRAS Neoantigen
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Workflow for Fluorescence Polarization-Based Peptide-HLA Binding Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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